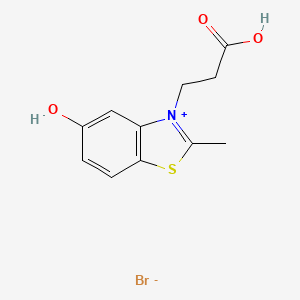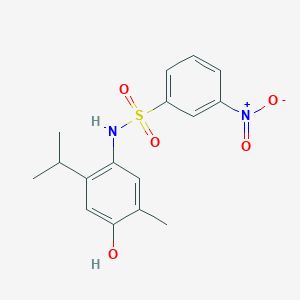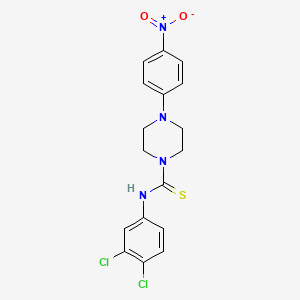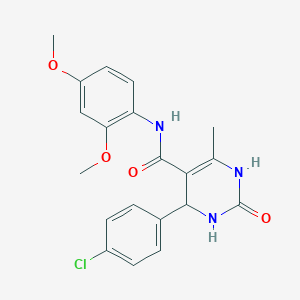
3-(2-carboxyethyl)-5-hydroxy-2-methyl-1,3-benzothiazol-3-ium bromide
説明
3-(2-carboxyethyl)-5-hydroxy-2-methyl-1,3-benzothiazol-3-ium bromide, also known as MTT, is a yellow water-soluble compound used in biochemical and cell biology research. It is a tetrazolium salt that is widely used in cell viability assays to determine the metabolic activity of cells. MTT is a widely used compound in cell biology research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are the focus of
作用機序
3-(2-carboxyethyl)-5-hydroxy-2-methyl-1,3-benzothiazol-3-ium bromide is reduced to formazan by mitochondrial enzymes in viable cells. The reduction reaction is dependent on the activity of mitochondrial dehydrogenases, which are involved in the electron transport chain and oxidative phosphorylation. The reduction of this compound is a measure of the metabolic activity of cells and reflects the integrity of the mitochondrial function. The assay is sensitive to changes in mitochondrial function and can detect changes in cell viability due to drug toxicity, oxidative stress, or mitochondrial dysfunction.
Biochemical and Physiological Effects:
This compound is a non-toxic compound that does not affect cell viability or function. It is a water-soluble compound that penetrates the cell membrane and is reduced to formazan by mitochondrial enzymes. The reduction reaction is dependent on the activity of mitochondrial dehydrogenases, which are involved in the electron transport chain and oxidative phosphorylation. The assay is sensitive to changes in mitochondrial function and can detect changes in cell viability due to drug toxicity, oxidative stress, or mitochondrial dysfunction.
実験室実験の利点と制限
3-(2-carboxyethyl)-5-hydroxy-2-methyl-1,3-benzothiazol-3-ium bromide assay is a reliable and sensitive method for measuring cell viability. It is a simple and inexpensive assay that can be performed in a microplate format. The assay is compatible with a wide range of cell types and can be used to measure the viability of adherent and non-adherent cells. The assay is also compatible with a wide range of drugs and can be used to screen for drug toxicity or efficacy. However, the assay has some limitations, including the potential for false-positive or false-negative results due to interference from other compounds or experimental conditions. The assay is also dependent on the activity of mitochondrial dehydrogenases, and changes in mitochondrial function can affect the results.
将来の方向性
For 3-(2-carboxyethyl)-5-hydroxy-2-methyl-1,3-benzothiazol-3-ium bromide research include the development of new derivatives with improved sensitivity and selectivity. The assay can also be combined with other assays to provide a more comprehensive assessment of cell viability and function. The assay can also be used to study the mechanism of action of drugs and to identify new targets for drug discovery. The assay can also be used to study the role of mitochondrial function in disease and aging. Overall, this compound assay is a valuable tool in cell biology research and continues to have a significant impact on biomedical research.
科学的研究の応用
3-(2-carboxyethyl)-5-hydroxy-2-methyl-1,3-benzothiazol-3-ium bromide is widely used in cell viability assays to determine the metabolic activity of cells. The assay is based on the reduction of this compound by mitochondrial enzymes to formazan, a purple-colored product that can be quantified spectrophotometrically. The amount of formazan formed is proportional to the number of viable cells in the culture. This compound assay is a reliable and sensitive method for measuring cell viability and is widely used in drug discovery, toxicology, and cancer research.
特性
IUPAC Name |
3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propanoic acid;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S.BrH/c1-7-12(5-4-11(14)15)9-6-8(13)2-3-10(9)16-7;/h2-3,6H,4-5H2,1H3,(H-,13,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTNEJUGKKCKPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(S1)C=CC(=C2)O)CCC(=O)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}pyrrolidin-1-yl)-2-methylpyridazin-3(2H)-one](/img/structure/B3964816.png)

![5-(4-chlorophenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964858.png)
![5-(3,4-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964862.png)
![diisobutyl [anilino(3,4-dimethoxyphenyl)methyl]phosphonate](/img/structure/B3964870.png)
![3-benzyl-6-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B3964882.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964886.png)
![4-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B3964887.png)

![1-(3,4-dimethoxyphenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one](/img/structure/B3964894.png)
![methyl 2-{[3-(2-naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3964905.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B3964920.png)
